2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one,monohydrochloride
Overview
Description
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. The compound is known for its stimulant properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and ethylamine.
Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with ethylamine in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one.
Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one.
Reduction: Formation of 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-ol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its stimulant properties and potential therapeutic applications in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by interacting with neurotransmitter systems in the brain. It is believed to increase the release of dopamine, norepinephrine, and serotonin, leading to enhanced stimulation and mood elevation. The exact molecular targets and pathways involved are still under investigation, but it is thought to act on monoamine transporters and receptors.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-1-(2-fluorophenyl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylamino)-1-(4-fluorophenyl)propan-1-one: Similar structure but with the fluorine atom on the 4-position of the phenyl ring.
2-(Ethylamino)-1-(2-chlorophenyl)propan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one, monohydrochloride is unique due to its specific substitution pattern and the presence of the ethylamino group
Properties
IUPAC Name |
2-(ethylamino)-1-(2-fluorophenyl)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-6-4-5-7-10(9)12;/h4-8,13H,3H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOPCLKOHAWJCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC=CC=C1F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342734 | |
Record name | 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2446466-63-1 | |
Record name | 2-(Ethylamino)-1-(2-fluorophenyl)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801342734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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